
(3-Methoxypropyl)(propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypropyl)(propyl)amine: is an organic compound with the molecular formula C7H17NO. It is a derivative of propylamine, where one of the hydrogen atoms in the propyl group is replaced by a 3-methoxypropyl group. This compound is a clear, colorless to faintly colored liquid with an ammonia-like odor. It is miscible with water, ethanol, toluene, acetone, hexane, and other standard solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3-Methoxypropanol: One common method involves the reaction of 3-methoxypropanol with ammonia and hydrogen under specific conditions.
From 1-Propanamine, 3-methoxy-N-(phenylmethylene): This method involves the reaction of 1-propanamine, 3-methoxy-N-(phenylmethylene) with hydrogen in the presence of a catalyst to yield (3-Methoxypropyl)(propyl)amine.
Industrial Production Methods: Industrial production typically involves the use of continuous flow reactors where 3-methoxypropanol is reacted with ammonia and hydrogen under controlled temperature and pressure conditions. The reaction is catalyzed by a metal catalyst, such as nickel or palladium, to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Methoxypropyl)(propyl)amine can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)(propyl)amine involves its interaction with molecular targets through its amine and methoxy functional groups. In corrosion inhibition, it adsorbs onto metal surfaces, forming a protective barrier that prevents oxidation and corrosion. The methoxy group enhances its solubility and dispersibility in aqueous solutions, making it effective in various applications .
Comparison with Similar Compounds
3-Methoxypropylamine: This compound is similar but lacks the additional propyl group, making it less hydrophobic and slightly less effective in certain applications.
2-Methoxyethylamine: Another similar compound with a shorter carbon chain, which affects its physical properties and reactivity.
3-Ethoxypropylamine: This compound has an ethoxy group instead of a methoxy group, leading to differences in solubility and reactivity.
Uniqueness: (3-Methoxypropyl)(propyl)amine is unique due to its combination of a methoxy group and a propyl group, which provides a balance of hydrophilicity and hydrophobicity. This makes it versatile in various applications, from corrosion inhibition to pharmaceutical synthesis .
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
3-methoxy-N-propylpropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-5-8-6-4-7-9-2/h8H,3-7H2,1-2H3 |
InChI Key |
HYUDHAJLXAGAGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
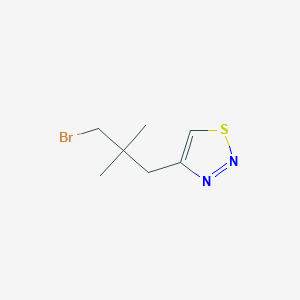
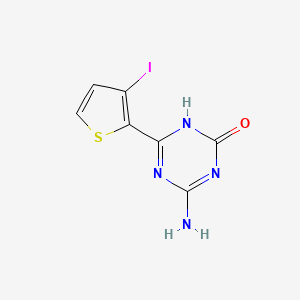
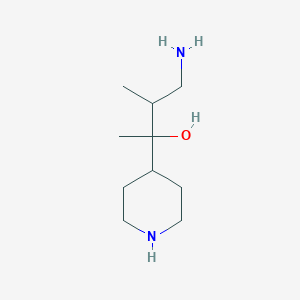
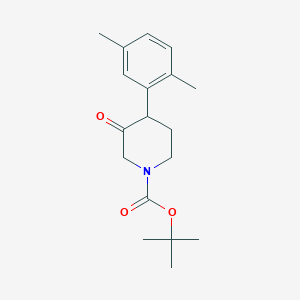
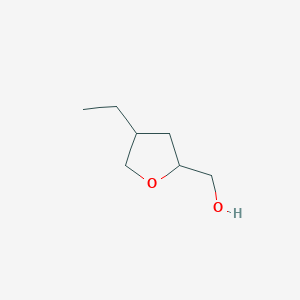
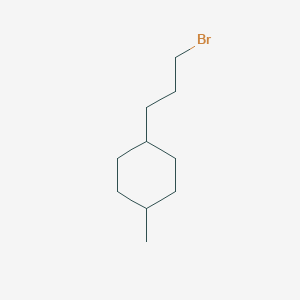
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
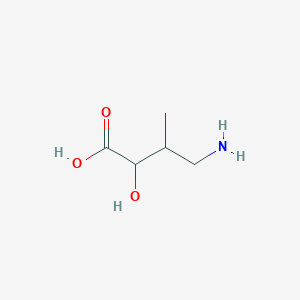
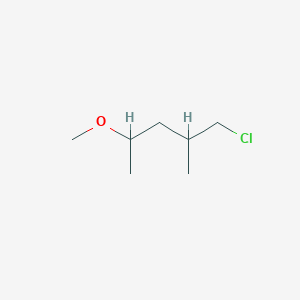
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
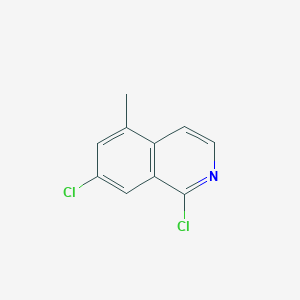
![2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
